

# Cross-Species Efficacy of BI 1265162: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



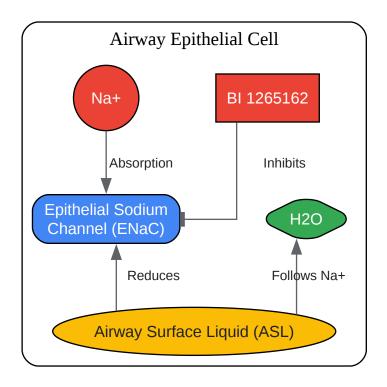
For Researchers, Scientists, and Drug Development Professionals

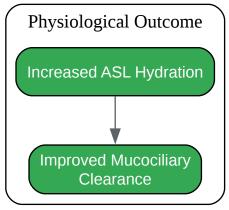
This guide provides a comprehensive comparison of the efficacy of **BI 1265162**, an inhaled epithelial sodium channel (ENaC) inhibitor, across various species. The development of **BI 1265162** for the treatment of cystic fibrosis (CF) has been terminated due to a lack of clinical benefit.[1][2] However, the preclinical data offers valuable insights into its pharmacological activity and cross-species translation.

### **Mechanism of Action**

**BI 1265162** is a potent, direct ENaC inhibitor.[3] In cystic fibrosis, hyperactivation of ENaC in the airway epithelium leads to increased sodium and water absorption, resulting in dehydrated airway surfaces and impaired mucociliary clearance.[4] By blocking ENaC, **BI 1265162** was developed to restore airway surface liquid and improve mucociliary clearance, independent of the patient's CFTR mutation.[3][5]







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Caption: Mechanism of action of **BI 1265162** in the airway epithelium.

# Data Presentation In Vitro Efficacy



Cell Line	Assay	Endpoint	BI 1265162 Efficacy	Reference
Human Airway Epithelium Cells	Ussing Chamber	IC50 for ENaC- mediated sodium current inhibition	3 nM	[6]
M1 (Mouse Renal Collecting Duct) Cells	Transwell System	Inhibition of ENaC-mediated water resorption	72% inhibition at 3 μM	[6]
Normal and CF Human Epithelium	Air-Liquid Interface Culture	Water Transport	Decreased apical to basal water transport	[7]
Normal and CF Human Epithelium	Air-Liquid Interface Culture	Mucociliary Clearance (MCC)	Increased MCC	[7]

### **In Vivo Efficacy**



Species	Model	Endpoint	Dosing (inhalation)	Key Findings	Reference
Rat (Wistar)	Airway Fluid Absorption	Inhibition of liquid absorption	0.03 - 10 μg/kg	Dose-dependent inhibition of liquid absorption. ED50 = 0.09 µg/kg, ED70 = 0.18 µg/kg, ED90 = 0.54 µg/kg.[7][8]	[6][7][8]
Sheep	Mucociliary Clearance (MCC)	Acceleration of whole-lung MCC	Not specified	Increased MCC without affecting plasma potassium.[7] [8]	[7][8][9]

# **Cross-Species Comparison with Other ENaC Inhibitors**



Compound	Mechanism	Preclinical Efficacy	Clinical Outcome	Reference
BI 1265162	Direct ENaC inhibitor	Potent inhibition of Na+ and water transport in vitro; reduced liquid absorption in rats and increased MCC in sheep. 30-70 fold more potent than amiloride.[3][10]	Phase II trial terminated due to lack of clinical benefit.[1][2]	[1][2][3][10]
Amiloride	Direct ENaC inhibitor	Lower potency compared to BI 1265162.[3][10]	Limited clinical efficacy due to short duration of action and adverse effects like hyperkalemia.[5]	[3][5][9][10]
SPX-101	SPLUNC-1 peptide analogue (promotes ENaC internalization)	Showed positive preclinical results.[5]	Phase II trial failed due to lack of efficacy.[3][10]	[3][5][10]

# Experimental Protocols In Vitro Inhibition of Water Transport (M1 Cells)

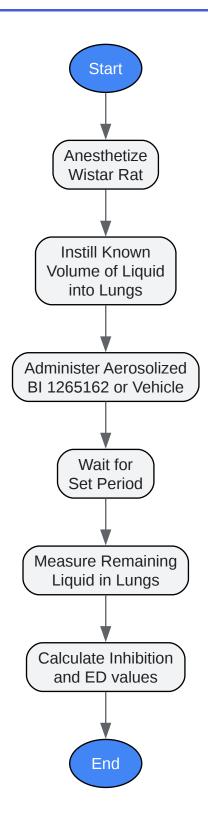
- Cell Culture: M1 mouse renal collecting duct cells were cultured on Transwell® inserts to form electrically tight monolayers.
- Treatment: The monolayers were treated with **BI 1265162**.
- Measurement: The change in weight of the inserts was measured over time to determine the rate of ENaC-mediated water transport from the apical to the basolateral side.[8]



### In Vivo Inhibition of Liquid Absorption (Rat Model)

- · Animal Model: Male Wistar rats were used.
- Procedure: A known volume of liquid was instilled into the lungs of anesthetized rats.
- Treatment: Animals were administered aerosolized BI 1265162 or vehicle control.
- Measurement: After a set period, the remaining liquid in the lungs was measured to determine the extent of absorption inhibition. The effective doses for 50%, 70%, and 90% inhibition (ED50, ED70, ED90) were calculated.[7][8]





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- To cite this document: BenchChem. [Cross-Species Efficacy of BI 1265162: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#cross-species-comparison-of-bi-1265162-efficacy]

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